molecular formula C15H21N3O4S B2710168 Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate CAS No. 1206991-53-8

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate

Cat. No. B2710168
CAS RN: 1206991-53-8
M. Wt: 339.41
InChI Key: FKCLYSBJEZNFSW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Efficient Synthesis and Biological Activities

One study detailed an efficient synthesis route for new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from a thiophene carboxylate analog. These compounds showed significant antimicrobial activities, with some displaying antibacterial and antifungal effects, indicating their potential as leads in drug discovery (Faty, Hussein, & Youssef, 2010).

Antimicrobial and Antilipase Activities

Another research effort synthesized hybrid molecules containing analogs of the given compound with penicillanic or cephalosporanic acid moieties. These molecules were screened for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity, highlighting the compound's role in the development of new antibiotics or antimicrobial agents (Başoğlu et al., 2013).

Synthesis of Anticancer Agents

Research into N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus sought to evaluate their antibacterial potentials. The synthesis involved a piperidine analog, leading to compounds with moderate inhibitory effects against various bacterial strains, showcasing the potential application in developing new antibacterial agents (Iqbal et al., 2017).

Application in Dye Synthesis

A novel synthesis pathway for alkylthio-substituted 3,4-dihydropyridin-2(1H)-ones was reported, utilizing a piperidinium intermediate derived from an analog of the compound . These derivatives found application in the synthesis of dyes, demonstrating the compound's versatility beyond biomedical applications (Krauze & Duburs, 1999).

Mycobacterium Tuberculosis GyrB Inhibitors

A study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues containing a structural analog, evaluating their activity against Mycobacterium tuberculosis GyrB. One compound in particular showed promising activity, indicating potential for further development as a novel antituberculosis agent (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 4-[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-22-15(21)18-7-5-11(6-8-18)17-14(20)13(19)16-10-12-4-3-9-23-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCLYSBJEZNFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)piperidine-1-carboxylate

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